

Quabodepistat: A Technical Guide to a Novel Antitubercular Agent

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Compound of Interest

Compound Name: *Quabodepistat*

Cat. No.: *B609758*

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Abstract

Quabodepistat (formerly OPC-167832) is a promising, orally bioavailable, small molecule in clinical development for the treatment of tuberculosis (TB). It belongs to the 3,4-dihydrocarbostyryl derivative class of compounds and exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of *Mycobacterium tuberculosis*. Its novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl- β -D-ribose 2'-oxidase (DprE1), makes it a valuable candidate for new combination therapies aimed at shortening and simplifying TB treatment regimens. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental methodologies related to **Quabodepistat**.

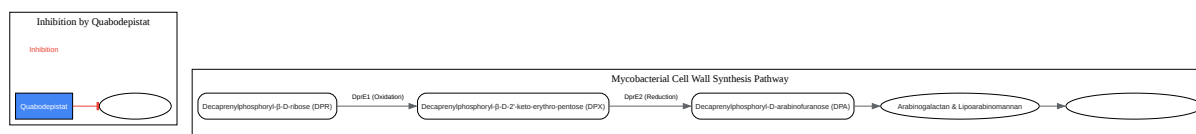
Chemical Structure and Properties

Quabodepistat is a synthetic compound with a complex chemical structure. Its identity and fundamental properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	5-[[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one	[1]
CAS Number	1883747-71-4	[2][3]
Molecular Formula	C ₂₁ H ₂₀ ClF ₃ N ₂ O ₄	[1][2]
Molecular Weight	456.84 g/mol	[1][3]
Appearance	Solid	[3]
Solubility	Soluble in DMSO (180 mg/mL with ultrasonication)	[3]
InChIKey	XZISSTDXPBUCJA-DYESRHJHSA-N	[1][2]
SMILES	<chem>C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F</chem>	[1]

Mechanism of Action: Inhibition of DprE1

Quabodepistat exerts its antimycobacterial effect by targeting decaprenylphosphoryl- β -D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[4][5][6] DprE1 is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-2'-keto-erythro-pentose (DPX). This is a vital step in the biosynthetic pathway of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinofuranosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the *M. tuberculosis* cell wall.[5][7] By inhibiting DprE1, **Quabodepistat** disrupts the formation of these critical cell wall structures, leading to bacterial cell death.[4]



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Figure 1: Mechanism of action of **Quabodepistat** in the mycobacterial cell wall synthesis pathway.

Preclinical and Clinical Data

Quabodepistat has demonstrated potent activity in a range of preclinical models and is currently undergoing clinical evaluation.

In Vitro Activity

Parameter	Value (μM)	Reference(s)
DprE1 Inhibition (IC ₅₀)	0.258	[3][8]

M. tuberculosis Strain	MIC Range (µg/mL)	Reference(s)
H37Rv (Lab Strain)	0.0005	[8]
Kurono (Lab Strain)	0.0005	[8]
Drug-Susceptible Clinical Isolates	0.00024 - 0.002	[4]
Multidrug-Resistant (MDR) Isolates	0.00024 - 0.002	[4]
Extensively Drug-Resistant (XDR) Isolates	0.00024 - 0.002	[4]

Intracellular Activity (IC ₉₀ in µg/mL)	Value	Reference(s)
H37Rv	0.0048	[8]
Kurono	0.0027	[8]

In Vivo Efficacy in Mouse Models

In a mouse model of chronic tuberculosis, **Quabodepistat** demonstrated potent bactericidal activity, with a dose-dependent reduction in lung colony-forming units (CFU).^{[8][9]} Significant efficacy was observed at doses as low as 0.625 mg/kg.^[9]

Parameter	Observation	Reference(s)
Monotherapy Efficacy	Dose-dependent decrease in lung CFU from 0.625 mg/kg to 2.5 mg/kg.	[8]
Combination Therapy with Delamanid	Superior efficacy compared to the standard of care regimen (rifampicin + isoniazid + pyrazinamide + ethambutol).	[4]
Combination Therapy with other agents	Exhibited significant combination effects with delamanid, bedaquiline, or levofloxacin.	[9]

Pharmacokinetics

Species	Dose Range (mg/kg)	t _{max} (h)	t _{1/2} (h)	Key Findings	Reference(s)
Mouse	0.625 - 10	0.5 - 1.0	1.3 - 2.1	Dose-dependent C _{max} and AUC; lung distribution ~2x higher than plasma.	[8]
Human	30 mg (in combination)	~3	12.3 - 15.2	Co-administration with bedaquiline slightly shortens the elimination half-life.	[7]

Clinical Trials

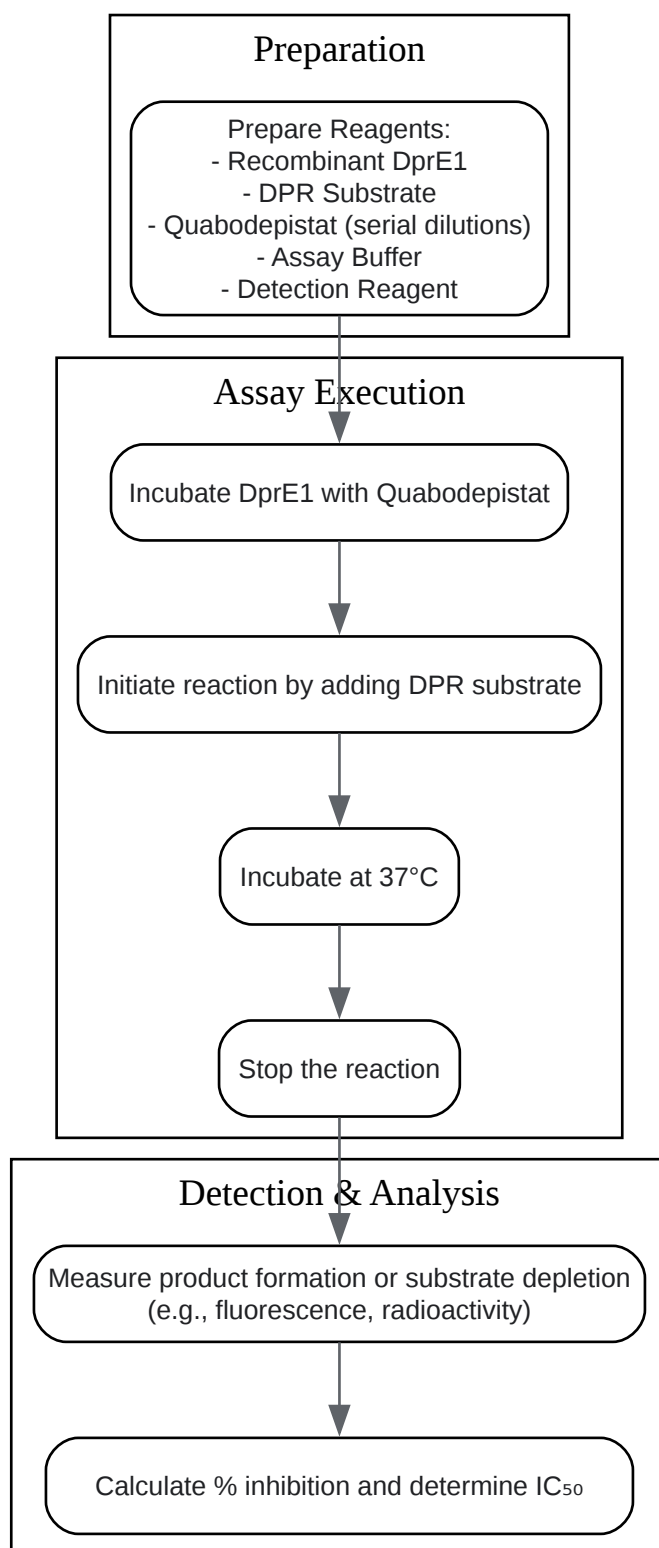
Quabodepistat has completed Phase 1 and is currently in Phase 2 clinical trials.[10][11] Early bactericidal activity (EBA) studies have shown that a 30 mg daily dose is a candidate for further evaluation.[7] In combination with delamanid and bedaquiline, **Quabodepistat** was found to be safe, well-tolerated, and demonstrated robust early bactericidal activity in adults with drug-susceptible pulmonary tuberculosis.[7] Interim data from a Phase 2b/c trial suggest that a four-month regimen of **Quabodepistat** in combination with delamanid and bedaquiline may have similar efficacy to the standard six-month four-drug regimen.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of **Quabodepistat**.

DprE1 Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of **Quabodepistat** against the DprE1 enzyme.



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Figure 2: Workflow for a DprE1 enzymatic inhibition assay.

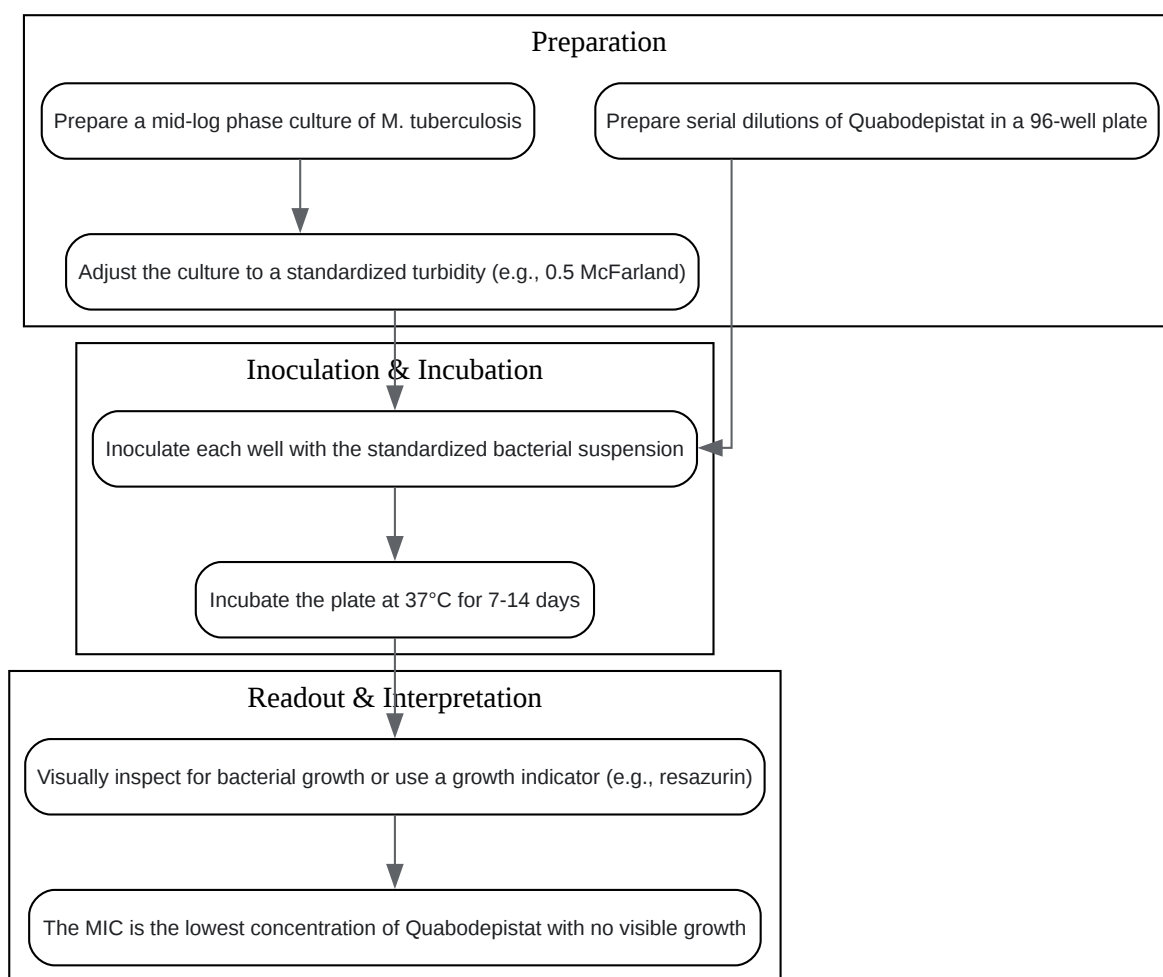
Methodology:

- Reagent Preparation:
 - Recombinant *M. tuberculosis* DprE1 is purified.
 - A stock solution of decaprenylphosphoryl- β -D-ribose (DPR) is prepared.
 - Serial dilutions of **Quabodepistat** are prepared in an appropriate solvent (e.g., DMSO).
 - An assay buffer (e.g., phosphate-buffered saline with a suitable detergent) is prepared.
 - A detection reagent is prepared (this will vary depending on the detection method, e.g., a fluorescent probe that reacts with a product of the enzymatic reaction).
- Assay Procedure:
 - In a microplate, DprE1 enzyme is pre-incubated with varying concentrations of **Quabodepistat** for a defined period (e.g., 15-30 minutes) at room temperature.
 - The enzymatic reaction is initiated by the addition of the DPR substrate.
 - The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).
 - The reaction is terminated, for example, by the addition of a quenching agent or by heat inactivation.
- Detection and Analysis:
 - The amount of product formed or substrate consumed is quantified. This can be achieved through various methods, such as measuring the fluorescence of a reporter molecule, or by using radiolabeled substrates and quantifying radioactivity.
 - The percentage of inhibition for each **Quabodepistat** concentration is calculated relative to a no-drug control.
 - The IC₅₀ value, the concentration of **Quabodepistat** that inhibits 50% of the enzyme's activity, is determined by plotting the percent inhibition against the log of the inhibitor

concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Representative Protocol)

This protocol outlines the determination of the minimum inhibitory concentration of **Quabodepistat** against *M. tuberculosis* using a broth microdilution method.



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Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

- Preparation:
 - M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-logarithmic phase of growth.
 - The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
 - In a 96-well microtiter plate, two-fold serial dilutions of **Quabodepistat** are prepared in the culture medium.
- Inoculation and Incubation:
 - Each well containing the drug dilution is inoculated with the standardized bacterial suspension.
 - Positive (no drug) and negative (no bacteria) control wells are included.
 - The plate is sealed and incubated at 37°C in a humidified atmosphere for 7 to 14 days.
- MIC Determination:
 - After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.
 - Alternatively, a growth indicator such as resazurin can be added, which changes color in the presence of viable bacteria.
 - The MIC is defined as the lowest concentration of **Quabodepistat** that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis (Representative Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of **Quabodepistat** in a mouse model of chronic TB infection.

Methodology:

- Infection:
 - Female BALB/c mice are infected with a low dose of *M. tuberculosis* H37Rv via aerosol exposure to establish a chronic infection in the lungs.
- Treatment:
 - Treatment is initiated several weeks post-infection when a stable, chronic bacterial load is established in the lungs.
 - Mice are randomized into treatment groups, including a vehicle control group, a positive control group (e.g., standard TB drug regimen), and groups receiving different doses of **Quabodepistat**.
 - **Quabodepistat** is administered orally (e.g., by gavage) daily or five times a week for a specified duration (e.g., 4-8 weeks).
- Efficacy Assessment:
 - At various time points during and after treatment, subsets of mice from each group are euthanized.
 - The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).
 - The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.
 - Efficacy is determined by comparing the reduction in the log₁₀ CFU in the organs of treated mice to that of the vehicle control group.

Conclusion

Quabodepistat is a potent, novel antitubercular agent with a distinct mechanism of action that addresses the critical need for new drugs to combat tuberculosis, particularly drug-resistant strains. Its strong preclinical profile and promising early clinical data, especially in combination

with other new anti-TB drugs, highlight its potential to contribute to shorter, safer, and more effective treatment regimens. Further clinical investigation is warranted to fully elucidate its role in the future of tuberculosis therapy.

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